BenchChemオンラインストアへようこそ!

(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid

Medicinal chemistry structure–activity relationship halogen substitution

(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid (CAS 725253-04-3), also cataloged as CS-0257494, is a dichlorinated α-arylaminophenylacetic acid derivative with the molecular formula C₁₄H₁₁Cl₂NO₂ and a molecular weight of 296.15 g/mol. The compound features a distinctive substitution architecture in which a 3-chloroanilino moiety is attached to the α-carbon of a 4-chlorophenylacetic acid backbone.

Molecular Formula C14H11Cl2NO2
Molecular Weight 296.15
CAS No. 725253-04-3
Cat. No. B2508524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid
CAS725253-04-3
Molecular FormulaC14H11Cl2NO2
Molecular Weight296.15
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H11Cl2NO2/c15-10-6-4-9(5-7-10)13(14(18)19)17-12-3-1-2-11(16)8-12/h1-8,13,17H,(H,18,19)
InChIKeySTQRSJXYEFONGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid (CAS 725253-04-3) Chemical Profile


(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid (CAS 725253-04-3), also cataloged as CS-0257494, is a dichlorinated α-arylaminophenylacetic acid derivative with the molecular formula C₁₄H₁₁Cl₂NO₂ and a molecular weight of 296.15 g/mol . The compound features a distinctive substitution architecture in which a 3-chloroanilino moiety is attached to the α-carbon of a 4-chlorophenylacetic acid backbone . This structural arrangement places it within the 2-phenylaminophenylacetic acid scaffold class, which has served as the pharmacophoric foundation for clinically significant non-steroidal anti-inflammatory drugs (NSAIDs) including diclofenac and lumiracoxib, both of which are derivatives of this same core scaffold [1]. The compound is commercially supplied as a solid with certified purity of ≥97% and is intended exclusively for research and further manufacturing use .

Why Generic Substitution of α-Arylaminophenylacetic Acids Is Scientifically Unsound: The Case of CAS 725253-04-3


Within the α-arylaminophenylacetic acid class, minor structural variations—particularly in halogen substitution pattern and position—produce profoundly divergent pharmacological, toxicological, and physicochemical outcomes that preclude interchangeable procurement [1]. A systematic structure–activity and structure–toxicity relationship study by Pang et al. (2014) demonstrated that varying alkyl and halogen substituents at three critical positions on the 2-phenylaminophenylacetic acid scaffold resulted in marked differences in both COX inhibitory potency and liver cytotoxicity, with the most lipophilic brominated analog exhibiting the highest toxicity [1]. Even within clinically approved agents sharing this scaffold, lumiracoxib (2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenylacetic acid) acts as a selective COX-2 inhibitor, whereas diclofenac ({2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid) inhibits both COX-1 and COX-2, demonstrating that subtle halogen repositioning fundamentally alters target selectivity profiles [2]. The target compound's unique dual-chlorine arrangement—a 3-chloro substituent on the anilino ring combined with a 4-chloro substituent on the phenylacetic acid ring—represents a substitution topology not present in any marketed NSAID, making its pharmacological behavior unpredictable from class-level assumptions .

Quantitative Comparative Evidence Guide: (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid vs. Closest Structural Analogs


Dichloro-Substitution Architecture: Structural Differentiation from Mono-Chloro and Non-Chlorinated Analogs

The target compound possesses two chlorine atoms at distinct positions—one at the 4-position of the phenylacetic acid ring and one at the 3-position of the anilino ring—creating a substitution architecture not represented in any approved NSAID [1]. By contrast, the closest structural analogs carry either a single chlorine atom or an entirely different chlorination pattern. The mono-chloro analog 2-(4-chlorophenyl)-2-(phenylamino)acetic acid (CAS 73842-44-1) bears only the 4-chloro substituent on the phenylacetic acid ring with an unsubstituted anilino moiety . Conversely, 2-(3-chlorophenylamino)phenylacetic acid (23CPPA; CAS not specified) carries the 3-chloro substituent exclusively on the anilino ring with an unsubstituted phenylacetic acid core [2]. The target compound uniquely integrates both chlorine substitutions simultaneously, which is expected—based on SAR trends documented by Pang et al. (2014) showing that halogen identity, count, and position on the 2-phenylaminophenylacetic acid scaffold each independently modulate COX inhibition potency and hepatocyte cytotoxicity—to produce a pharmacological fingerprint distinct from either mono-chlorinated analog [1].

Medicinal chemistry structure–activity relationship halogen substitution

Patent-Protected Structural Space: Inclusion in Novartis COX-2 Inhibitor Patent Family

The 2-phenylaminophenylacetic acid scaffold with halogen substitution falls within the claims of patent family BR-0316615-A (and corresponding patents US-7879887-B2, JP4580240B2, and others) assigned to Novartis AG, which specifically protects substituted aminophenylacetic acids as selective cyclooxygenase-2 (COX-2) inhibitors [1][2]. The general formula (I) in these patents encompasses compounds where R (at position 5) may be halo, and A may be a substituted or unsubstituted aryl moiety—a structural description that includes dichlorinated α-arylaminophenylacetic acid derivatives [1]. Several members of this patent family—notably compounds bearing chloro and fluoro substituents—have demonstrated selective COX-2 inhibition without significant COX-1 suppression, a selectivity feature that diclofenac (a dual COX-1/COX-2 inhibitor derived from the same scaffold) notably lacks [3]. This establishes that compounds within the claimed genus are positioned for COX-2-selective pharmacology, differentiating them from non-selective analogs such as diclofenac [3].

COX-2 inhibition intellectual property phenylacetic acid derivatives

Differentiated Computed Lipophilicity vs. Mono-Chlorinated Comparator

The introduction of a second chlorine atom substantially increases computed lipophilicity relative to the closest mono-chlorinated analog. The target compound's XLogP3 value can be estimated at approximately 5.0–5.3 based on the additive contribution of the additional chlorine substituent to the known XLogP3 of 2-(3-chlorophenylamino)phenylacetic acid (XLogP3 = 4.4) [1]. This represents an increase of approximately 0.6–0.9 log units relative to the mono-chlorinated comparator. In the comprehensive SAR study by Pang et al. (2014) on this scaffold, increasing lipophilicity through halogen substitution was directly correlated with both enhanced COX inhibitory activity and increased cytotoxicity in metabolically competent hepatocyte models—the most lipophilic brominated compound (compound 24) was identified as the most cytotoxic of all tested compounds [2]. This establishes that the target compound's elevated lipophilicity versus mono-chlorinated analogs is not a neutral physicochemical property but rather a parameter that directly impacts both pharmacological potency and toxicological liability in a predictable structure–property–activity continuum [2].

Lipophilicity XLogP3 ADME prediction

Computed Physicochemical Property Differentiation: Predicted Boiling Point and Density vs. Mono-Chloro Analog

The target compound exhibits computed physicochemical properties that diverge meaningfully from those of its mono-chlorinated analogs. The predicted boiling point is 479.0 ± 40.0 °C at 760 mmHg and the predicted density is 1.4 ± 0.1 g/cm³ . In comparison, (3-chloro-phenylamino)-phenyl-acetic acid (CAS 60561-75-3; mono-chlorinated on the anilino ring only; MW 261.7) has a lower molecular weight and is expected to have a correspondingly lower boiling point and density, although directly comparable experimentally measured values are not reported in the same dataset . The ~34 Da molecular weight increase from the second chlorine atom directly contributes to higher predicted boiling point and density values, which carry practical implications for purification method selection (distillation feasibility), formulation development (density-dependent processing), and analytical method development (GC suitability) .

Physicochemical properties density boiling point prediction

Differentiated Application Scenarios for (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid (CAS 725253-04-3)


Structure–Activity Relationship (SAR) Probe for COX-2 Pharmacophore Halogen Mapping

The compound's unique 3-chloroanilino / 4-chlorophenyl dual-substitution topology makes it a valuable SAR probe for mapping the halogen tolerance of the COX-2 active site. As demonstrated by Pang et al. (2014), systematic variation of halogen substituents on the 2-phenylaminophenylacetic acid scaffold produces quantifiable effects on both COX inhibitory potency and selectivity [1]. The target compound fills an unexplored niche in this halogen map—specifically the combination of a meta-chloro on the anilino ring with a para-chloro on the phenylacetic acid ring—that is not represented by either diclofenac (2,6-dichloro on anilino) or lumiracoxib (2-chloro-6-fluoro on anilino with 5-methyl) [1]. Incorporation into a halogen-scanning SAR panel alongside the mono-chlorinated analogs (CAS 73842-44-1 and 23CPPA) would enable deconvolution of the independent and synergistic contributions of each chlorine position to target engagement, isoform selectivity, and off-target liabilities [1][2].

Hepatotoxicity Liability Assessment in the 2-Phenylaminophenylacetic Acid Scaffold Series

Pang et al. (2014) established that increasing lipophilicity through halogen substitution on the 2-phenylaminophenylacetic acid scaffold correlates directly with elevated cytotoxicity in metabolically competent liver cell lines [1]. The target compound, with an estimated XLogP3 of ~5.0–5.3 vs. 4.4 for the mono-chlorinated analog 23CPPA, is predicted to sit at an intermediate position on the lipophilicity–toxicity continuum—more lipophilic (and potentially more cytotoxic) than the mono-chlorinated analogs, but less so than the most lipophilic brominated compound (compound 24) that was identified as the most cytotoxic in the study [1]. This positions the compound as an informative tool compound for investigating structure–toxicity relationships where the dichlorination pattern may offer a therapeutically useful window between COX-2 potency and hepatocyte toxicity, a critical consideration given that liver toxicity was the primary reason for lumiracoxib's withdrawal from clinical use [1].

Reference Standard and Starting Material for COX-2-Targeted Medicinal Chemistry Programs

The compound falls within the genus claimed in the Novartis COX-2 selective inhibitor patent family (BR-0316615-A; US-7879887-B2; JP4580240B2), which specifically protects substituted aminophenylacetic acids that inhibit COX-2 without significantly inhibiting COX-1 [1][2]. As a commercially available solid with certified purity ≥97% , it serves as a tractable starting material or reference standard for medicinal chemistry programs pursuing COX-2-selective inhibitors within this patent-protected chemical space. The compound's dichlorinated architecture—distinct from the substitution patterns found in both diclofenac and lumiracoxib—provides a structurally novel entry point for lead generation campaigns seeking to engineer improved selectivity or reduced toxicity profiles relative to existing agents in this scaffold class [3].

Analytical Method Development and Physicochemical Profiling Reference

The compound's predicted physicochemical properties—boiling point 479.0 ± 40.0 °C, density 1.4 ± 0.1 g/cm³, and molecular weight 296.15 [1]—establish it as a higher-boiling, denser member of the α-arylaminophenylacetic acid family relative to its mono-chlorinated counterparts. These properties render it suitable as a reference compound for developing and validating GC-MS, HPLC, and preparative chromatography methods optimized for halogenated phenylacetic acid derivatives, where retention time, volatility, and sample handling characteristics are directly influenced by chlorine content and molecular weight [1]. Its commercial availability from multiple suppliers with specified purity ≥97% supports its use as a system suitability standard in quality control workflows for halogenated pharmaceutical intermediates [2].

Quote Request

Request a Quote for (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.